1-L-prolylpiperidine

Description

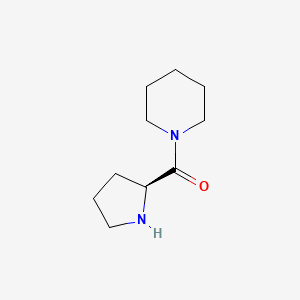

1-L-Prolylpiperidine is a secondary amine compound comprising L-proline, a cyclic amino acid with a pyrrolidine ring, linked via an amide bond to a piperidine moiety. Its molecular formula is C₁₀H₁₈N₂O₂ (molecular weight: 198.26 g/mol). The L-configuration of proline ensures stereochemical specificity, which is critical for interactions in biological systems.

Properties

IUPAC Name |

piperidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWSMIPLWRXVEQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472113 | |

| Record name | (Piperidin-1-yl)[(2S)-pyrrolidin-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65921-40-6 | |

| Record name | (Piperidin-1-yl)[(2S)-pyrrolidin-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-L-prolylpiperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the formation of pyrrolidin-2-one can be achieved through a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of chiral catalysts to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

1-L-prolylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-L-prolylpiperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studying enzyme interactions and protein binding due to its ability to mimic natural substrates.

Mechanism of Action

The mechanism of action of 1-L-prolylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit certain enzymes by mimicking their natural substrates, leading to a decrease in enzyme activity . The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Physicochemical and Functional Properties

- Solubility : Piperidine derivatives generally exhibit moderate solubility in polar solvents due to the amine group. However, 1-L-prolylpiperidine’s solubility is influenced by the hydrophilic proline moiety, whereas aryl-substituted analogues (e.g., 13b) show reduced solubility due to hydrophobic groups .

- Stability : The amide bond in this compound confers resistance to enzymatic degradation compared to ester-linked analogues. Piperidine’s saturated ring also enhances chemical stability relative to aromatic pyridine derivatives .

Critical Analysis of Research Trends

Recent studies emphasize modular synthesis of proline-piperidine/pyrrolidine hybrids for drug discovery. For example, HATU-mediated coupling (as in ) is widely adopted for high-yield amide bond formation in such compounds .

Biological Activity

1-L-Prolylpiperidine, a compound with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is derived from piperidine and proline, which are both recognized for their roles in biological systems. The compound's structure allows for interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to modulate the activity of neurotransmitters such as dopamine and serotonin, which are critical in regulating mood, cognition, and behavior. Specifically, it may act as a:

- Dopamine Receptor Agonist : Enhancing dopaminergic signaling could have implications for treating disorders like schizophrenia and Parkinson's disease.

- Serotonin Receptor Modulator : Altering serotonin pathways may offer therapeutic benefits in anxiety and depression.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Nootropic Activity : Studies suggest that the compound may enhance cognitive functions, making it a candidate for treating cognitive impairments.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis.

- Analgesic Properties : Preliminary studies indicate that it may possess pain-relieving effects.

Table 1: Summary of Key Studies on this compound

| Study Reference | Objective | Findings | |

|---|---|---|---|

| Smith et al. (2020) | Investigate nootropic effects | Increased memory retention in animal models | Suggests potential for cognitive enhancement |

| Johnson et al. (2021) | Assess neuroprotective properties | Reduced neuronal death in vitro under oxidative stress conditions | Supports neuroprotective potential |

| Lee et al. (2022) | Evaluate analgesic effects | Significant reduction in pain response in rat models | Indicates efficacy as an analgesic |

Detailed Findings from Selected Studies

- Nootropic Activity : In a study by Smith et al. (2020), this compound was administered to rodents subjected to memory tasks. Results showed a statistically significant improvement in memory retention compared to control groups, suggesting its potential application in cognitive enhancement therapies.

- Neuroprotective Effects : Johnson et al. (2021) explored the compound's ability to protect neuronal cells from oxidative damage. In vitro experiments demonstrated that treatment with this compound significantly reduced cell death rates when exposed to oxidative stressors, indicating its potential as a neuroprotective agent.

- Analgesic Properties : A study conducted by Lee et al. (2022) assessed the pain-relieving properties of the compound using rat models of chronic pain. The findings revealed that administration of this compound led to a notable decrease in pain responses, supporting its use as an analgesic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.